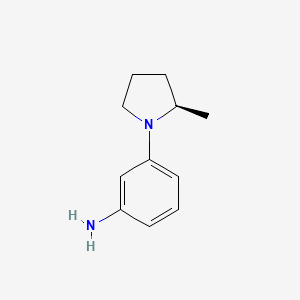

(R)-3-(2-Methylpyrrolidin-1-YL)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H16N2 |

|---|---|

Molecular Weight |

176.26 g/mol |

IUPAC Name |

3-[(2R)-2-methylpyrrolidin-1-yl]aniline |

InChI |

InChI=1S/C11H16N2/c1-9-4-3-7-13(9)11-6-2-5-10(12)8-11/h2,5-6,8-9H,3-4,7,12H2,1H3/t9-/m1/s1 |

InChI Key |

MHHWDYSEKKAECW-SECBINFHSA-N |

Isomeric SMILES |

C[C@@H]1CCCN1C2=CC=CC(=C2)N |

Canonical SMILES |

CC1CCCN1C2=CC=CC(=C2)N |

Origin of Product |

United States |

Significance of Chiral Amines in Modern Organic Synthesis

Chiral amines are organic compounds containing a nitrogen atom that are non-superimposable on their mirror images. openaccessgovernment.org This class of molecules is of paramount importance in modern organic synthesis, primarily due to their widespread presence in biologically active compounds and their utility as catalysts and building blocks in the creation of other chiral molecules. researchgate.netnih.gov

Approximately 40% of chiral drugs on the market feature a chiral amine as a core structural component. openaccessgovernment.org The specific three-dimensional arrangement of atoms in a chiral amine is often crucial for its biological function, as it dictates how the molecule interacts with chiral biological targets like enzymes and receptors. openaccessgovernment.orgresearchfloor.org One enantiomer of a chiral amine may exhibit a desired therapeutic effect, while the other may be inactive or even cause harmful side effects. openaccessgovernment.org A tragic historical example is the thalidomide (B1683933) case, where one enantiomer was an effective sedative while the other was teratogenic. openaccessgovernment.org

In addition to their direct biological relevance, chiral amines are extensively used as:

Chiral Catalysts: They can be used in small amounts to control the stereochemical outcome of a chemical reaction, leading to the preferential formation of one enantiomer of the product. orchid-chem.comalfachemic.com This process, known as asymmetric catalysis, is a cornerstone of modern synthetic chemistry. orchid-chem.comwikipedia.org

Chiral Auxiliaries: A chiral amine can be temporarily attached to a non-chiral starting material to direct a subsequent chemical transformation in a stereoselective manner. wikipedia.orgethz.ch After the desired stereochemistry is established, the auxiliary is removed. ethz.ch

Chiral Building Blocks: Enantiomerically pure amines serve as starting materials for the synthesis of more complex chiral molecules, including pharmaceuticals and natural products. nbinno.com

The development of efficient methods for the synthesis of chiral amines, such as asymmetric hydrogenation and reductive amination, remains an active area of research. researchgate.netnih.gov

Overview of Pyrrolidine and Aniline Scaffolds in Advanced Chemical Research

The structure of (R)-3-(2-Methylpyrrolidin-1-YL)aniline incorporates two key chemical scaffolds: pyrrolidine (B122466) and aniline (B41778). Both are privileged structures in medicinal chemistry and materials science due to their versatile chemical properties and their prevalence in a vast array of functional molecules.

Pyrrolidine Scaffold:

The pyrrolidine ring is a five-membered, saturated nitrogen-containing heterocycle that is a core component of numerous natural products, particularly alkaloids, and synthetic drugs. researchgate.netnih.govfrontiersin.org Its significance in advanced chemical research stems from several key features:

Three-Dimensionality: As a saturated ring, the pyrrolidine scaffold is non-planar and can adopt various conformations, a phenomenon known as "pseudorotation". researchgate.netresearchgate.net This allows for a greater exploration of three-dimensional chemical space compared to flat, aromatic rings, which can be advantageous in designing molecules that bind to complex biological targets. researchgate.netnih.gov

Stereochemistry: The pyrrolidine ring can possess multiple stereogenic centers, leading to a large number of possible stereoisomers. nih.gov This stereochemical complexity is crucial for fine-tuning the biological activity of drug candidates. researchgate.net

Versatility in Synthesis: The pyrrolidine ring can be synthesized and functionalized through a variety of chemical methods, making it an adaptable building block in drug discovery and development. researchgate.netfrontiersin.org

Marketed drugs containing the pyrrolidine scaffold are used to treat a wide range of conditions, including infections, cancer, and neurological disorders. nih.govfrontiersin.org

Aniline Scaffold:

Aniline, an aromatic amine, is a fundamental building block in the chemical industry and a common substructure in pharmaceuticals, dyes, and polymers. echemi.comresearchgate.net In the context of advanced chemical research, the aniline scaffold is important for several reasons:

Chemical Reactivity: The amino group on the aromatic ring can be readily modified, allowing for the attachment of various functional groups and the construction of more complex molecules. echemi.com

Biological Activity: Aniline derivatives are found in a wide array of pharmacologically active compounds, where they can participate in key binding interactions with biological targets. echemi.comcresset-group.com

Material Science Applications: Aniline is a key monomer in the production of conductive polymers and other advanced materials. echemi.com

While the aniline scaffold is incredibly useful, it can sometimes be associated with metabolic instability or toxicity. cresset-group.comacs.org Consequently, a significant area of research is dedicated to developing aniline isosteres—molecules that mimic the properties of aniline while having an improved safety profile. acs.org

Fundamental Importance of Enantiomeric Purity and Stereochemical Control in Compound Design

Established Synthetic Routes to the Pyrrolidine (B122466) Ring System

The pyrrolidine ring is a common structural motif in a vast array of natural products and pharmaceuticals. researchgate.net Consequently, numerous synthetic methods for its construction have been developed. These can be broadly categorized into two approaches: the functionalization of a pre-existing pyrrolidine ring, often from a chiral pool source like proline, or the cyclization of acyclic precursors. masterorganicchemistry.com

Key Steps in Pyrrolidine Moiety Formation

One of the most prevalent strategies for the synthesis of the pyrrolidine ring involves the cyclization of linear precursors. A common method is the reductive amination of 1,4-dicarbonyl compounds with a primary amine, which proceeds via the formation of an enamine or imine intermediate followed by reduction. acs.orgorganic-chemistry.org Another important route is the intramolecular nucleophilic substitution, where a primary amine attacks a terminal leaving group on a four-carbon chain, leading to ring closure.

Furthermore, multicomponent reactions have emerged as an efficient way to construct polysubstituted pyrrolidines in a single step from simple starting materials. organic-chemistry.org Cycloaddition reactions, particularly the [3+2] cycloaddition of azomethine ylides with alkenes, are also a powerful tool for the stereocontrolled synthesis of the pyrrolidine core. researchgate.net

Strategies for Incorporating the Aniline (B41778) Moiety

The introduction of the aniline group onto the pyrrolidine nitrogen is a critical step in the synthesis of (R)-3-(2-Methylpyrrolidin-1-YL)aniline. Several robust methods are available for the formation of this C-N bond.

One of the most powerful and widely used methods is the Buchwald-Hartwig amination. researchgate.netwikipedia.orgwikipedia.org This palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between an aryl halide (or triflate) and an amine. wikipedia.orgwikipedia.org In the context of the target molecule, this would involve the coupling of (R)-2-methylpyrrolidine with a 3-haloaniline or a related derivative. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. researchgate.net

Another common strategy is nucleophilic aromatic substitution (SNAr). This reaction is effective when the aromatic ring is activated by electron-withdrawing groups ortho or para to the leaving group. epa.gov For the synthesis of 3-substituted anilines, this method might be less straightforward unless appropriate activating groups are present on the aniline ring.

Reductive amination of an appropriately substituted aromatic aldehyde or ketone with the chiral pyrrolidine derivative also provides a direct route to the target molecule. masterorganicchemistry.comwikipedia.orgresearchgate.net For instance, the reaction of 3-aminobenzaldehyde (B158843) with (R)-2-methylpyrrolidine, followed by reduction of the resulting iminium ion, would yield the desired product.

Utilization of Aniline as a Precursor in Pyrrolidine Synthesis

An alternative approach involves using aniline or a derivative as a precursor in the construction of the pyrrolidine ring itself. For example, a fast reductive condensation of anilines with 2,5-dimethoxytetrahydrofuran (B146720) in the presence of sodium borohydride (B1222165) in an acidic aqueous medium can afford N-aryl pyrrolidines in good yields. atlanchimpharma.com This method is compatible with a variety of substituents on the aryl ring. atlanchimpharma.com Another method involves the reaction of anilines with 1,4-dihalobutane in the presence of a base to form the N-aryl pyrrolidine ring.

Asymmetric Synthesis Approaches for Enantiopure this compound

Achieving the desired (R)-configuration at the 2-position of the pyrrolidine ring is paramount. This is typically accomplished through asymmetric synthesis, which can involve the use of chiral starting materials, chiral auxiliaries, or chiral catalysts.

Chiral Induction and Stereoselective Formation Strategies

Chiral auxiliaries can also be employed to direct the stereochemical outcome of a reaction. For example, the use of a chiral sulfinamide auxiliary can facilitate the stereoselective synthesis of 2-substituted pyrrolidines.

Transition-Metal Catalyzed Enantioselective Routes

Transition-metal catalysis offers a powerful and versatile approach to the asymmetric synthesis of chiral amines and their derivatives. mdpi.comresearchgate.net These methods often involve the use of a chiral ligand that coordinates to the metal center, creating a chiral environment that influences the stereochemical outcome of the reaction.

For the synthesis of chiral pyrrolidines, enantioselective hydrogenation of a suitable prochiral precursor, such as a pyrroline (B1223166) or a ketone, using a chiral transition-metal catalyst is a common strategy. researchgate.net For instance, iridium complexes with chiral phosphine ligands have been shown to be effective for the asymmetric hydrogenation of N-aryl imines. researchgate.net

Furthermore, catalyst-tuned regio- and enantioselective hydroalkylation reactions of 3-pyrrolines using cobalt or nickel catalysts in combination with chiral BOX ligands can provide access to either C2- or C3-alkylated chiral pyrrolidines with high enantioselectivity.

Below is a table summarizing some of the key synthetic strategies discussed:

| Synthetic Strategy | Description | Key Reagents/Conditions | Reference(s) |

| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling of an aryl halide with an amine. | Pd catalyst, phosphine ligand, base | researchgate.netwikipedia.orgwikipedia.org |

| Reductive Amination | Reaction of a carbonyl compound with an amine followed by reduction. | Reducing agent (e.g., NaBH(OAc)3, H2/catalyst) | masterorganicchemistry.comwikipedia.orgnih.gov |

| Chiral Pool Synthesis | Utilization of readily available enantiopure natural products as starting materials. | L-proline, sugars, terpenes | beilstein-journals.orgmdpi.commdpi.com |

| Transition-Metal Catalyzed Asymmetric Hydrogenation | Enantioselective reduction of a prochiral substrate using a chiral catalyst. | Chiral metal complex (e.g., Ir, Rh, Ru) | researchgate.net |

Organocatalytic Enantioselective Pathways

The synthesis of chiral pyrrolidines, a core structural motif in many natural products and pharmaceuticals, has been significantly advanced by the advent of organocatalysis. nih.gov These methods offer an environmentally friendly alternative to metal-based catalysts and enable the efficient, enantioselective construction of substituted pyrrolidine rings. nih.gov For the synthesis of this compound and its analogues, several organocatalytic strategies can be employed, primarily focusing on the asymmetric construction of the 2-substituted pyrrolidine ring.

One of the most powerful organocatalytic methods for synthesizing chiral pyrrolidines is the asymmetric 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles. mappingignorance.org This approach is highly atom-economical and can generate multiple stereocenters with high levels of control in a single step. mappingignorance.orgacs.org The reaction typically involves the in-situ generation of an azomethine ylide from an imine derived from an α-amino acid, which then reacts with an electron-deficient alkene. The stereochemical outcome is often dictated by a chiral organocatalyst, although diastereoselective versions can also be achieved by using a chiral starting material. acs.org

Another prevalent strategy is the organocatalytic conjugate addition of aldehydes or ketones to nitroalkenes, often referred to as the Michael addition. nih.govnih.govresearchgate.net This reaction, frequently catalyzed by chiral secondary amines like proline and its derivatives (e.g., diarylprolinol silyl (B83357) ethers), forms a new carbon-carbon bond and sets a stereocenter. nih.govnih.gov The resulting γ-nitrocarbonyl compound can then undergo a series of transformations, including reduction of the nitro group and subsequent intramolecular reductive amination, to form the chiral pyrrolidine ring. nih.gov The efficiency of these catalysts has been demonstrated in the Michael addition of aldehydes to nitroolefins, achieving high diastereoselectivities and enantioselectivities. nih.gov

The table below summarizes representative results for organocatalytic reactions used in the synthesis of chiral pyrrolidine precursors, which are analogous to the core of this compound.

| Reaction Type | Catalyst | Reactants | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Michael Addition | Pyrrolidine-based organocatalyst | trans-β-nitrostyrene and 3-phenylpropionaldehyde | 78:22 (syn/anti) | 68% (syn) | nih.gov |

| Michael Addition | cis-2,5-disubstituted pyrrolidine | Nitromethane and α,β-unsaturated aldehydes | Not Applicable | >99% | rsc.org |

| [3+2] Cycloaddition | Ag2CO3 with chiral N-tert-butanesulfinylazadienes | Azadienes and Azomethine Ylides | High | High (Diastereoselective) | acs.org |

| Conjugate Addition | Commercially available organocatalysts (10 mol%) | Aldehydes and β-nitroacrolein dimethyl acetal | High | High | nih.gov |

Biocatalytic approaches using enzymes like transaminases have also emerged as a powerful tool for the asymmetric synthesis of 2-substituted pyrrolidines. nih.gov This method can provide access to both enantiomers of a desired product with high enantiomeric excess, starting from commercially available ω-chloroketones. nih.gov

Derivatization Strategies in Synthetic Sequences for Advanced Building Blocks

The this compound scaffold is a versatile building block that can be readily derivatized to generate a library of more complex molecules for various applications. The presence of a primary aromatic amine (the aniline moiety) and a secondary amine within the pyrrolidine ring offers multiple sites for chemical modification.

Derivatization of the aniline group is a common strategy. The primary amine can be readily acylated to form amides, sulfonated to form sulfonamides, or used in diazotization reactions followed by Sandmeyer or Suzuki coupling to introduce a wide range of substituents on the aromatic ring. For instance, the aniline nitrogen can be arylated in palladium-catalyzed reactions to form carbazoles. Furthermore, the aniline moiety can participate in annulation reactions, such as the chiral phosphoric-acid-catalyzed [3+2] cascade cyclization with pyrazolinone ketimines, to construct complex heterocyclic systems like tetrahydroindoles. nih.gov

The pyrrolidine nitrogen, being a secondary amine, can also be functionalized, although it is generally less reactive than the primary aromatic amine. It can undergo reactions such as N-alkylation or N-acylation under specific conditions. The pyrrolidine ring itself serves as a crucial chiral motif that influences the biological activity or catalytic properties of the resulting derivatives. Pyrrolidine-based structures are known to be effective organocatalysts for various transformations, including aldol (B89426) and Michael reactions. nih.govacs.org By modifying the aniline portion of this compound, new chiral ligands or organocatalysts can be designed and synthesized.

The table below outlines potential derivatization strategies for the this compound core to produce advanced building blocks.

| Reaction Site | Reaction Type | Potential Reagents/Catalysts | Product Class | Potential Application |

|---|---|---|---|---|

| Aniline NH2 | Acylation | Acid chlorides, Anhydrides | Amides | Pharmaceutical intermediates, Material science |

| Aniline NH2 | Sulfonylation | Sulfonyl chlorides | Sulfonamides | Bioactive compounds |

| Aniline Aromatic Ring | Suzuki Coupling (via diazonium salt) | Arylboronic acids, Pd catalyst | Biaryls | Advanced intermediates, Ligands |

| Aniline NH2 | [3+2] Annulation | Ketimines, Chiral Phosphoric Acid | Tetrahydroindoles | Complex heterocyclic synthesis |

| Aniline NH2 | Formation of Triazoles | Sodium nitrite, Azide source | Aryl Triazoles | Bioisosteric replacement for amide groups nih.gov |

These derivatization strategies allow for the systematic modification of the parent compound, enabling the exploration of structure-activity relationships in drug discovery or the fine-tuning of catalyst performance in asymmetric synthesis. The resulting advanced building blocks, incorporating the chiral 2-methylpyrrolidine (B1204830) unit, are valuable intermediates in the synthesis of complex target molecules. nih.gov

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural insights from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This accuracy allows for the unambiguous determination of the elemental formula of this compound, which is C₁₁H₁₆N₂. The calculated exact mass for the neutral molecule is 176.1313 g/mol . In ESI (Electrospray Ionization) positive ion mode, the compound would be detected as the protonated molecule, [M+H]⁺. HRMS analysis would be expected to yield a measured mass that is within a few parts per million (ppm) of the calculated value for the [C₁₁H₁₇N₂]⁺ ion, thus confirming the molecular formula.

Table 3: HRMS Data for the Protonated Molecule [M+H]⁺

| Parameter | Value |

| Molecular Formula | C₁₁H₁₆N₂ |

| Ion Formula | [C₁₁H₁₇N₂]⁺ |

| Calculated Exact Mass | 177.1386 |

| Expected Measurement | 177.1386 ± error (e.g., < 5 ppm) |

Liquid Chromatography-Mass Spectrometry (LC/MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov This is particularly useful for analyzing the purity of a sample or for identifying a compound within a complex mixture. researchgate.net

In an LC/MS analysis, this compound would first be separated from any impurities on a chromatography column before entering the mass spectrometer. The resulting mass spectrum provides the molecular weight of the compound. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the parent ion (m/z 177.1). The resulting fragment ions provide valuable information about the molecule's structure. Expected fragmentation pathways could include:

Cleavage of the C-N bond connecting the two rings.

Loss of the methyl group from the pyrrolidine ring.

Ring-opening fragmentation of the pyrrolidine moiety.

The use of a Time-of-Flight (TOF) mass analyzer provides high mass resolution and accuracy, which is beneficial for both molecular formula confirmation and the analysis of complex fragmentation spectra. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to display a combination of absorption bands characteristic of its aniline and 2-methylpyrrolidine moieties.

The aniline portion of the molecule contributes several key signals. The N-H stretching vibrations of the primary aromatic amine (-NH₂) group are anticipated to appear as two distinct bands in the region of 3500-3300 cm⁻¹. orgchemboulder.com The N-H bending vibration, or scissoring, is typically observed around 1650-1580 cm⁻¹. orgchemboulder.comwikieducator.org Furthermore, the strong C-N stretching vibration of the aromatic amine is expected in the 1335-1250 cm⁻¹ range. orgchemboulder.com The aromatic ring itself will produce C-H stretching bands above 3000 cm⁻¹ and C=C stretching bands in the 1600-1450 cm⁻¹ region. wpmucdn.com

The (R)-2-methylpyrrolidine substituent introduces bands corresponding to aliphatic C-H stretching from its methyl and methylene (B1212753) groups, which are expected in the 2965-2770 cm⁻¹ range. researchgate.net The aliphatic C-N stretching of the tertiary amine within the pyrrolidine ring is generally weaker and can be found in the 1250–1020 cm⁻¹ range, potentially overlapping with other signals. orgchemboulder.com

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Asymmetric & Symmetric Stretch | Primary Aromatic Amine | 3500 - 3300 |

| C-H Stretch | Aromatic Ring | > 3000 |

| C-H Stretch | Aliphatic (CH₃, CH₂) | 2965 - 2770 |

| N-H Bend (Scissoring) | Primary Aromatic Amine | 1650 - 1580 |

| C=C Stretch | Aromatic Ring | 1600 - 1450 |

| C-N Stretch | Aromatic Amine | 1335 - 1250 |

| C-N Stretch | Aliphatic Tertiary Amine | 1250 - 1020 |

| N-H Wag | Primary Aromatic Amine | 910 - 665 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Purity Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily those involving π-electrons and non-bonding electrons. For this compound, the aniline chromophore is the principal determinant of its UV-Vis absorption spectrum.

Aniline typically exhibits two main absorption bands. The first, more intense band, often referred to as the B-band (benzenoid), arises from π → π* transitions and is usually observed around 230-240 nm. A second, less intense band, known as the E-band (ethylenic), also from a π → π* transition, appears at a longer wavelength, typically around 280-290 nm. The presence of the electron-donating pyrrolidinyl group attached to the aromatic ring is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption maxima due to the extension of the conjugated system. This technique can be used for quantitative analysis according to the Beer-Lambert law. mdpi.com

Table 2: Expected Ultraviolet-Visible (UV-Vis) Absorption Maxima (λmax) for this compound

| Electronic Transition | Chromophore | Expected λmax (nm) |

| π → π* (B-band) | Substituted Aniline | ~240 - 260 |

| π → π* (E-band) | Substituted Aniline | ~290 - 310 |

Polarimetry is a crucial technique for characterizing chiral molecules like this compound. It measures the rotation of plane-polarized light as it passes through a sample of a chiral substance. This phenomenon is known as optical activity. libretexts.org Each enantiomer of a chiral compound rotates plane-polarized light by an equal magnitude but in opposite directions. libretexts.org

The specific rotation, [α], is a characteristic physical property of a chiral compound and is calculated from the observed rotation using the following equation:

[α] = α / (l × c)

where:

α is the observed rotation in degrees.

l is the path length of the sample tube in decimeters (dm).

c is the concentration of the sample in grams per milliliter (g/mL) or grams per 100 mL. libretexts.org

For this compound, the specific rotation would have a specific, measurable value (either positive, dextrorotatory (+), or negative, levorotatory (-)) under defined conditions (e.g., specific solvent, temperature, and wavelength, typically the sodium D-line at 589 nm). It is important to note that there is no direct correlation between the (R) or (S) designation of an enantiomer and the sign (+ or -) of its specific rotation. libretexts.orgmasterorganicchemistry.com The measurement of specific rotation is essential for determining the enantiomeric excess (ee) or optical purity of a sample, confirming that the synthesis has yielded the desired (R)-enantiomer over its (S)-counterpart.

X-ray Crystallography for Absolute Stereochemistry and Conformation of Related Chiral Scaffolds

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. purechemistry.orgresearchgate.netspringernature.com This technique involves diffracting X-rays off a single crystal of the substance. The resulting diffraction pattern allows for the calculation of the electron density map of the molecule, revealing the precise spatial arrangement of each atom.

For a chiral molecule like this compound, single-crystal X-ray diffraction would provide unambiguous proof of the absolute configuration at the chiral center (the carbon at the 2-position of the pyrrolidine ring). This is achieved by analyzing the anomalous dispersion of the X-rays, which are small differences in scattering intensity that break the inversion symmetry of the diffraction pattern. nih.govresearchgate.net The analysis, often quantified by the Flack parameter, allows for the confident assignment of the molecule's absolute structure. researchgate.netnih.gov

In addition to confirming the (R) configuration, a crystallographic study would also reveal the molecule's preferred conformation in the solid state. This includes the puckering of the pyrrolidine ring and the dihedral angle between the pyrrolidine and aniline rings. While a crystal structure for the title compound is not available in the cited literature, studies on other chiral pyrrolidine derivatives demonstrate the power of this technique in establishing the absolute structure and conformational details of such chiral scaffolds. researchgate.net

Reaction Mechanisms and Kinetic Studies Involving R 3 2 Methylpyrrolidin 1 Yl Aniline

Mechanistic Pathways of Aniline (B41778) and Pyrrolidine (B122466) Reactivity

The reactivity of (R)-3-(2-Methylpyrrolidin-1-YL)aniline is complex, featuring a nucleophilic aromatic amine, an activated benzene (B151609) ring, and a chiral pyrrolidine ring. The mechanistic pathways are largely determined by which part of the molecule interacts with a given reagent. The aniline portion typically engages in reactions at the amino group or on the aromatic ring, while the chiral pyrrolidine influences the stereochemical outcome of these reactions.

The primary amine of the aniline group is a key reactive center. The lone pair of electrons on the nitrogen atom makes it a potent nucleophile. However, this nucleophilicity is tempered by the delocalization of the lone pair into the aromatic π-system, which makes aniline less basic and nucleophilic than aliphatic amines. chemistrysteps.com The amino group can readily attack electrophilic centers, as seen in acylation, alkylation, and diazotization reactions. wikipedia.org For instance, in reactions with acyl chlorides or anhydrides, the nitrogen atom acts as the nucleophile to form an amide. wikipedia.orglibretexts.org

The pyrrolidinyl substituent, being an N-alkyl group attached to the aniline ring, acts as an electron-donating group. This increases the electron density on the aniline ring, which in turn can influence the nucleophilicity of the exocyclic amine. Electron-donating groups generally enhance the basicity and nucleophilicity of the aniline nitrogen. chemistrysteps.com Studies on substituted anilines show that electron-rich derivatives are superior catalysts for reactions like hydrazone formation, highlighting their enhanced nucleophilic character. rsc.org Therefore, the pyrrolidinyl group is expected to enhance the nucleophilic reactivity of the amine moiety in this compound compared to unsubstituted aniline.

The aniline moiety can also act as a carbon nucleophile, with the aromatic ring attacking strong electrophiles. The amino group is a powerful activating, ortho-, para-director for electrophilic aromatic substitution. chemistrysteps.combyjus.com However, in this compound, the pyrrolidine group is at the meta-position relative to the primary amine, leading to complex directing effects in such reactions.

The defining feature of this compound is the chiral center at the 2-position of the pyrrolidine ring. This chirality is fundamental to its use in asymmetric synthesis, where it can serve as a chiral ligand or organocatalyst to control the stereoselectivity of a reaction. nih.gov Chiral pyrrolidine derivatives are among the most successful scaffolds for organocatalysts, capable of inducing high enantioselectivity in a wide range of transformations, such as Michael additions and aldol (B89426) reactions. nih.govrsc.org

The mechanism of stereochemical control often involves the formation of a transient chiral intermediate, such as an enamine or iminium ion, which then reacts with a substrate. The steric hindrance imposed by the methyl group on the pyrrolidine ring directs the incoming reactant to a specific face of the intermediate, leading to the preferential formation of one enantiomer of the product. rsc.org For example, in catalyst systems, the 2-substituted group on a pyrrolidine ring can exert steric control over the reaction pathway. rsc.org The choice of metal and ligand in catalyst-tuned reactions using chiral pyrrolidines can lead to divergent regio- and enantioselective outcomes. organic-chemistry.org This highlights the critical role of the chiral scaffold in dictating reaction selectivity.

Kinetic Analysis of Transformations Involving the Compound

Kinetic analysis provides quantitative insight into reaction rates and the factors that influence them. For a molecule like this compound, kinetic studies can elucidate the rate-determining steps in catalytic cycles and quantify the electronic effects of its substituents on reactivity.

Kinetic studies on various reactions of substituted anilines consistently show a strong correlation between substituent type and reaction rate.

Oxidation Reactions : In the oxidation of anilines, electron-releasing substituents generally increase the rate of reaction, while electron-withdrawing groups decrease it. researchgate.net This is because electron-donating groups stabilize the positive charge that develops in the transition state.

Iodination Reactions : Similarly, the kinetics of iodination show that electron-releasing groups enhance the reaction rate.

Nucleophilic Reactions : The nucleophilicity of the aniline nitrogen is also sensitive to substituents. The rates of reaction with electrophiles can often be correlated using the Hammett equation, which provides a quantitative measure of the electronic effect of a substituent. researchgate.netresearchgate.net A negative reaction constant (ρ) indicates that electron-donating groups accelerate the reaction.

The table below, compiled from kinetic data on various substituted anilines, illustrates these trends.

| Substituent (at para-position) | Hammett Constant (σp) | Relative Rate of Oxidation (vs. Aniline) | Relative Rate of Iodination (vs. Aniline) |

|---|---|---|---|

| -OCH3 | -0.27 | ~150 | Very Fast |

| -CH3 | -0.17 | ~7.5 | ~35 |

| -H | 0.00 | 1.0 | 1.0 |

| -Cl | +0.23 | ~0.2 | ~0.03 |

| -NO2 | +0.78 | ~0.001 | Very Slow |

Data are generalized from multiple sources to show trends. researchgate.net

Characterization and Detection of Reaction Intermediates

The direct observation and characterization of transient intermediates are essential for confirming proposed reaction mechanisms. In reactions involving aniline derivatives, intermediates can be highly reactive and short-lived, necessitating specialized analytical techniques.

Spectroscopic methods are powerful tools for this purpose. For example, in the oxidative polymerization of aniline, in situ Fourier transform infrared spectroscopy (FTIR) has been used to obtain evidence for the formation of dimeric intermediates, such as 4-aminodiphenylamine and benzidine, which arise from the coupling of aniline cation radicals. rsc.org

For reactions that proceed via single-electron transfer, transient absorption spectroscopy is a key technique. In the oxidation of anilines by photosensitizers, this method allows for the direct observation of the triplet state of the sensitizer (B1316253) and the formation of longer-lived radical species on the microsecond timescale. acs.org The appearance of new absorption signals corresponding to the aniline radical cation provides direct evidence for the electron transfer mechanism.

Electrochemical methods can also be employed to detect intermediates and reaction products. During the electrochemical oxidation of aniline, various techniques can monitor the formation of polymerization products and other intermediates on the electrode surface. researchgate.net Furthermore, computational simulations are often used in conjunction with spectroscopic data to assign vibrational frequencies or absorption spectra to specific proposed intermediate structures, thereby strengthening the experimental evidence. rsc.org

Computational Chemistry and Theoretical Investigations of R 3 2 Methylpyrrolidin 1 Yl Aniline

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and geometry of molecules like (R)-3-(2-Methylpyrrolidin-1-YL)aniline. nih.govresearchgate.net These calculations provide fundamental insights into the molecule's behavior and reactivity. By employing methods such as B3LYP with various basis sets (e.g., 6-311G(d,p)), researchers can accurately model the molecule in a gaseous phase or in solution, allowing for a detailed analysis of its properties. nih.govmdpi.com

Computational studies are crucial for determining the three-dimensional arrangement of atoms in this compound and identifying its most stable conformations. researchgate.net The pyrrolidine (B122466) ring, a key feature of this molecule, is known for its conformational flexibility, which can adopt various puckered forms often described as "envelope" or "twisted" conformations. nih.gov The specific substituents on the ring influence its preferred geometry through steric and electronic effects. nih.gov

Table 1: Representative Calculated Geometric Parameters for a Pyrrolidine-Aniline Scaffold Derivative

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N (Pyrrolidine-Aniline) | 1.40 | N/A | 135.0 |

| C-C (Aniline Ring) | 1.39 | 120.0 | N/A |

| C-N (Pyrrolidine Ring) | 1.47 | 112.0 | N/A |

| C-C (Pyrrolidine Ring) | 1.54 | 105.0 | N/A |

| C-C-N-C | N/A | N/A | 45.0 |

Note: The data in this table is illustrative and based on typical values for similar molecular scaffolds. Actual calculated values for this compound would require specific DFT calculations.

The electronic properties of this compound are central to understanding its reactivity. DFT calculations provide access to the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). thaiscience.info The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. thaiscience.infomdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical stability and reactivity. irjweb.com A smaller gap generally indicates a more reactive molecule. irjweb.com

For aniline (B41778) derivatives, the HOMO is typically localized on the aniline ring and the nitrogen atom, reflecting the electron-donating nature of the amino group. researchgate.net The LUMO, conversely, is often distributed over the aromatic ring. The presence of the methylpyrrolidinyl substituent will influence the precise energies and spatial distributions of these frontier orbitals.

Mulliken charge analysis, another output of DFT calculations, provides insight into the distribution of electron density within the molecule. irjweb.com This analysis can identify which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic), thereby predicting sites of potential chemical reactions. irjweb.com

Table 2: Calculated Electronic Properties of a Substituted Aniline Derivative

| Property | Value (eV) |

| HOMO Energy | -5.50 |

| LUMO Energy | -0.90 |

| HOMO-LUMO Gap | 4.60 |

Note: This data is representative for a substituted aniline and serves as an example. Specific values for this compound would be determined through dedicated calculations.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a dynamic perspective on the behavior of this compound, complementing the static picture provided by DFT calculations. utupub.fi These methods allow for the exploration of conformational changes over time and the simulation of interactions with other molecules. researchgate.net

The chiral nature of the 2-methylpyrrolidine (B1204830) ring is a defining feature of this molecule. nih.gov Molecular dynamics simulations can be employed to explore the conformational space of the pyrrolidine-aniline scaffold extensively. nih.gov These simulations track the movements of atoms over time, providing insights into the flexibility of the molecule and the relative stabilities of different conformers. researchgate.net The puckering of the five-membered pyrrolidine ring and the rotation around the bond connecting it to the aniline moiety are key dynamic processes that can be investigated. nih.gov This analysis is crucial for understanding how the molecule's shape can adapt and influence its interactions with other chemical species. nih.gov

The pyrrolidine scaffold is a common structural motif in organocatalysts. unibo.itmdpi.com Theoretical studies can simulate the interaction of this compound, acting as a ligand or catalyst, with a substrate molecule. nih.govnih.gov By building a computational model of the catalytic system, researchers can investigate the binding modes between the catalyst and the substrate. nih.gov Molecular docking can be used to predict the preferred orientation of the substrate when it binds to the catalyst. nih.gov Subsequent molecular dynamics simulations can then be used to study the stability of this interaction and to observe the dynamic processes that may lead to a chemical reaction. nih.gov These theoretical investigations are invaluable for understanding the mechanism of catalysis and for the rational design of new and more efficient catalysts. mdpi.com

Prediction and Correlation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry provides powerful tools for predicting spectroscopic properties, which can be used to interpret experimental data and confirm the structure of synthesized molecules. rsc.orgsemanticscholar.org

DFT calculations can be used to predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) for this compound. mdpi.com The calculated chemical shifts can be correlated with experimental NMR spectra to aid in the assignment of signals to specific atoms within the molecule. cyberleninka.ru This is particularly useful for complex molecules where spectral interpretation can be challenging.

Similarly, theoretical vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra. researchgate.net This comparison helps in assigning the observed vibrational bands to specific molecular motions, such as stretching and bending of bonds. The agreement between calculated and experimental spectroscopic data provides strong evidence for the correctness of the computationally determined molecular structure. researchgate.net

Table 3: Predicted vs. Experimental Spectroscopic Data Correlation

| Spectroscopic Parameter | Calculated Value | Experimental Value |

| ¹H NMR Chemical Shift (ppm) | 7.15 (Aromatic) | 7.12 (Aromatic) |

| ¹³C NMR Chemical Shift (ppm) | 148.2 (Aromatic C-N) | 147.9 (Aromatic C-N) |

| IR Vibrational Frequency (cm⁻¹) | 3050 (Aromatic C-H stretch) | 3045 (Aromatic C-H stretch) |

Note: The values in this table are illustrative examples of the type of data generated and are not specific to this compound.

Quantum Chemical Characterization of Reactivity

Computational chemistry provides powerful tools for understanding and predicting the reactivity of molecules through the lens of their electronic structure. For aniline derivatives, including this compound, quantum chemical methods are employed to calculate a variety of molecular properties and reactivity descriptors. These theoretical approaches, particularly those based on Density Functional Theory (DFT), allow for the investigation of reaction mechanisms, kinetic parameters, and thermodynamic properties that are central to chemical reactivity. mdpi.com

Global reactivity descriptors derived from the energies of frontier molecular orbitals (HOMO and LUMO) such as hardness, softness, and the electrophilicity index, offer insights into the molecule's stability and susceptibility to chemical reactions. researchgate.netresearchgate.net Furthermore, local reactivity descriptors like Fukui functions can predict the most probable sites for nucleophilic, electrophilic, or radical attack within the molecule. nih.gov These computational techniques are invaluable for rationalizing the influence of substituents on the reactivity of the aniline ring and the amino group. mdpi.com For instance, the electron-donating nature of the (R)-2-methylpyrrolidin-1-yl group is expected to increase the electron density of the aniline ring, thereby enhancing its reactivity towards electrophilic aromatic substitution. wikipedia.org

Theoretical Assessment of Acid-Base Properties and pKa in Substituted Anilines

The basicity of anilines, quantified by the pKa of their conjugate acid (the anilinium ion), is a fundamental property that is significantly influenced by the nature and position of substituents on the aromatic ring. geeksforgeeks.orgscienceinfo.com Quantum chemical calculations have become a robust technique for estimating the pKa values of substituted anilines, providing insights that complement experimental measurements.

The theoretical prediction of pKa values typically relies on thermodynamic cycles that dissect the protonation process into gas-phase and solvation components. mdpi.com The standard Gibbs free energy of the acid dissociation reaction in solution is calculated, from which the pKa is derived. This involves high-level ab initio or DFT calculations for the gas-phase free energies of the aniline and its protonated form, combined with a solvation model to account for the significant effect of the solvent (typically water).

Various computational strategies have been developed to improve the accuracy of these predictions. Methods like DFT with functionals such as B3LYP and M062X, paired with appropriate basis sets (e.g., 6-311++G(2df,2p)), have been shown to reproduce experimental pKa values with reasonable accuracy. mdpi.comacs.org The choice of the solvation model, such as the Polarizable Continuum Model (PCM), is critical for accurately calculating the solvation free energies. acs.org Studies have shown that including explicit solvent molecules (e.g., H₂O) in the computational model, particularly around the amino group, can significantly improve the reliability of pKa predictions for anilinium ions. mdpi.comdntb.gov.uaunito.it

The electronic effect of a substituent is a primary determinant of an aniline's basicity. Electron-donating groups increase the electron density on the nitrogen atom, making the lone pair more available for protonation and thus increasing the pKa (stronger base). researchgate.netyoutube.com Conversely, electron-withdrawing groups decrease the basicity and lower the pKa. researchgate.net These effects can be correlated with quantum chemical parameters. For instance, a strong correlation has been established between the experimental pKa of substituted anilines and computationally derived descriptors, such as the minimum average local ionization energy on the molecular surface. researchgate.netacs.orgacs.org

While specific computational studies on this compound are not extensively available in the reviewed literature, the established methodologies can be applied to predict its acid-base properties. The (R)-2-methylpyrrolidin-1-yl substituent at the meta position is expected to act as an electron-donating group, thereby increasing the basicity of the parent aniline molecule (pKa ≈ 4.6). geeksforgeeks.org

Table 1: Comparison of Computational Methods for pKa Prediction of Substituted Anilinium Ions in Aqueous Media This table illustrates the accuracy of different theoretical models by showing the Root Mean Square Error (RMSE) between calculated and experimental pKa values for a set of substituted anilines.

| Computational Method | Approach | Solvation Model | Key Feature | RMSE (pKa units) | Source |

| CBS-QB3 | Direct | Implicit (PCM) + 2 explicit H₂O | High-accuracy composite method | 0.349 | mdpi.com |

| M062X(D3)/ma-def2QZVP | Indirect | Implicit (PCM) + 1 explicit H₂O | DFT with dispersion correction | 0.563 | mdpi.com |

| B3LYP/6-311++G(2df,2p) | Indirect | IEF-PCM | Standard DFT for neutral anilines in DMSO | 0.400 | acs.org |

Table 2: Correlation of Experimental pKa with Hammett Constants for Substituted Anilines This table demonstrates the linear free-energy relationship between the electronic effect of substituents (represented by the Hammett constant, σ) and the basicity of aniline.

| Substituent (Position) | Hammett Constant (σ) | Experimental pKa |

| p-OCH₃ | -0.27 | 5.34 |

| p-CH₃ | -0.17 | 5.08 |

| m-CH₃ | -0.07 | 4.71 |

| H | 0.00 | 4.60 |

| m-Cl | 0.37 | 3.52 |

| p-CN | 0.66 | 1.74 |

| p-NO₂ | 0.78 | 1.00 |

| Source: Data compiled from literature. researchgate.netacs.org |

Applications of R 3 2 Methylpyrrolidin 1 Yl Aniline in Asymmetric Catalysis and Synthesis

Role as a Chiral Ligand in Transition-Metal Catalysis

The utility of (R)-3-(2-Methylpyrrolidin-1-YL)aniline is prominently showcased in its role as a precursor to chiral ligands for transition-metal catalysis. The inherent chirality of the 2-methylpyrrolidine (B1204830) unit is effectively transferred to the catalytic system, enabling high levels of stereocontrol in a variety of chemical reactions.

Design Principles for Chiral Ligands Based on Pyrrolidine-Aniline Scaffolds

The design of chiral ligands is a cornerstone of asymmetric catalysis, and pyrrolidine-aniline scaffolds have emerged as a privileged structural motif. The pyrrolidine (B122466) ring provides a rigid and sterically defined chiral environment, which is crucial for inducing enantioselectivity. The aniline (B41778) portion of the molecule offers a versatile handle for electronic and steric modification, allowing for the fine-tuning of the ligand's properties to suit specific catalytic transformations.

Key design principles for chiral ligands derived from these scaffolds include:

Steric Hindrance: The strategic placement of bulky substituents on the pyrrolidine or aniline rings can create a chiral pocket around the metal center, effectively shielding one face of the substrate and directing the incoming reagent to the other.

Electronic Effects: Modification of the electronic properties of the aniline ring, for instance, through the introduction of electron-donating or electron-withdrawing groups, can influence the reactivity and selectivity of the catalyst.

Bite Angle: For bidentate ligands, the geometry of the pyrrolidine-aniline scaffold dictates the bite angle of the ligand when coordinated to a metal center. This geometric constraint plays a significant role in determining the stereochemical outcome of the reaction.

The modular nature of these scaffolds allows for the systematic variation of these parameters, facilitating the development of highly effective and selective catalysts for a wide range of asymmetric transformations.

Exploration of Transition Metals (e.g., Rhodium, Palladium) in Catalytic Systems

The versatility of ligands derived from this compound is demonstrated by their successful application in catalytic systems involving various transition metals, most notably rhodium and palladium. These metals are widely used in catalysis due to their ability to access multiple oxidation states and their high reactivity towards a broad range of substrates.

Rhodium Catalysis: Rhodium complexes featuring chiral ligands are particularly effective in asymmetric hydrogenation and hydroformylation reactions. The chiral environment created by the ligand around the rhodium center allows for the enantioselective addition of hydrogen or a formyl group to prochiral substrates.

Palladium Catalysis: Palladium catalysis is a cornerstone of modern organic synthesis, with applications in cross-coupling reactions, allylic substitutions, and cyclization reactions. Chiral ligands based on the pyrrolidine-aniline scaffold have been successfully employed in palladium-catalyzed asymmetric allylic alkylation and amination reactions, affording chiral products with high enantiomeric excess.

Enantioselective Hydroamination Reactions

Enantioselective hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for the synthesis of chiral amines. Ligands derived from this compound have shown promise in promoting such transformations.

Substrate Scope and Stereoselectivity Profiles

The success of an asymmetric catalytic reaction is often judged by its substrate scope and the level of stereoselectivity it can achieve. In the context of enantioselective hydroamination, catalysts bearing ligands derived from the pyrrolidine-aniline scaffold have been shown to be effective for a range of substrates.

For instance, in the hydroamination of alkenes, the electronic nature of the substrate can influence the stereochemical outcome. Electron-donating groups on the alkene can lead to different stereoselective products compared to electron-withdrawing groups. nih.gov The steric bulk of the substituents on both the amine and the alkene also plays a critical role in determining the efficiency and enantioselectivity of the reaction.

| Substrate Type | Typical Enantiomeric Excess (%) |

| Aliphatic Alkenes | Moderate to High |

| Aromatic Alkenes | High |

| Functionalized Alkenes | Variable, dependent on functionality |

This table provides a general overview of the stereoselectivity profiles observed in enantioselective hydroamination reactions using catalysts derived from pyrrolidine-aniline scaffolds. The actual enantiomeric excess can vary depending on the specific catalyst, substrate, and reaction conditions.

Mechanistic Insights into Asymmetric Hydroamination

Understanding the mechanism of asymmetric hydroamination is crucial for the rational design of more efficient and selective catalysts. Mechanistic studies suggest that the reaction often proceeds through a metal-amido intermediate. chimia.ch The chiral ligand, coordinated to the metal center, creates a chiral environment that dictates the facial selectivity of the alkene insertion into the metal-amido bond.

Key mechanistic steps often include:

Coordination: The alkene and the amine coordinate to the metal center.

N-H Activation: The N-H bond of the amine is activated by the metal, often leading to the formation of a metal-amido species.

Migratory Insertion: The alkene inserts into the metal-nitrogen bond. The stereochemistry of this step is controlled by the chiral ligand.

Protonolysis: The resulting metal-alkyl intermediate undergoes protonolysis to release the chiral amine product and regenerate the active catalyst.

Hydrogen-bonding interactions between the substrate and the catalyst have also been identified as a crucial factor in achieving high enantioselectivity in certain systems. organic-chemistry.orgnih.gov

Other Asymmetric Transformations

Beyond hydroamination, the chiral scaffold of this compound has found application in a variety of other asymmetric transformations. The versatility of this structural motif allows for its adaptation to different reaction types, highlighting its importance as a building block for chiral ligands and organocatalysts.

Chiral pyrrolidine derivatives, in general, are known to be effective organocatalysts for a range of reactions, including aldol (B89426) reactions, Michael additions, and Mannich reactions. unibo.it These catalysts often operate through the formation of chiral enamines or iminium ions, which then react with prochiral substrates in a stereocontrolled manner.

Furthermore, ligands derived from this scaffold have been employed in other metal-catalyzed processes such as asymmetric reductions and cycloaddition reactions. mdpi.comnih.gov The ability to fine-tune the steric and electronic properties of the ligand allows for the optimization of the catalyst for a specific transformation, leading to high yields and enantioselectivities.

| Asymmetric Transformation | Catalyst Type | Key Features |

| Aldol Reaction | Organocatalyst | Formation of chiral enamines |

| Michael Addition | Organocatalyst | Stereocontrolled conjugate addition |

| Mannich Reaction | Organocatalyst | Synthesis of chiral β-amino ketones |

| Asymmetric Hydrogenation | Metal-Ligand Complex | Enantioselective reduction of C=C and C=O bonds |

| [3+2] Cycloaddition | Metal-Ligand Complex | Construction of chiral five-membered rings nih.gov |

This table summarizes some of the other asymmetric transformations where chiral ligands and organocatalysts based on the pyrrolidine scaffold have been successfully applied.

Despite a comprehensive search for scientific literature detailing the applications of the chemical compound This compound in specific areas of asymmetric catalysis, no dedicated research articles or detailed studies corresponding to the requested outline were identified. The search encompassed asymmetric carbon-carbon bond forming reactions, asymmetric reductive amination, and the enantioselective synthesis of complex chiral structures where this specific compound or its direct derivatives are utilized as a primary catalyst or ligand.

General searches on asymmetric catalysis yielded a vast body of literature on various other chiral amines, phosphines, and organocatalysts that are commonly employed in these transformations. However, these results did not include specific examples or data related to the catalytic activity or application of this compound.

Similarly, investigations into the structure-performance relationships of ligands in asymmetric catalysis did not reveal any studies focusing on ligands derived from this compound. The existing literature in this area tends to focus on more established and widely used ligand scaffolds.

Consequently, due to the absence of specific research findings, detailed experimental data, and relevant examples in the public domain concerning the direct application of this compound in the outlined catalytic processes, it is not possible to generate the requested in-depth and scientifically accurate article. The creation of data tables with detailed research findings is also unachievable for the same reason.

It is possible that this compound is a novel compound with limited published applications, or it may be used in contexts other than those specified in the article outline. Further research and publication in the field of asymmetric catalysis may be required before a comprehensive article on its specific applications can be written.

Table of Compounds Mentioned

Derivatization Reactions and Synthetic Transformations of R 3 2 Methylpyrrolidin 1 Yl Aniline

Acylation and Benzoylation Reactions of the Aniline (B41778) Moiety

The primary amino group of the aniline ring in (R)-3-(2-Methylpyrrolidin-1-YL)aniline is nucleophilic and readily undergoes acylation and benzoylation reactions when treated with acylating agents such as acyl chlorides or acid anhydrides. These reactions result in the formation of stable amide derivatives. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid or carboxylic acid byproduct generated during the reaction.

For instance, the reaction with acetyl chloride would yield the corresponding acetamide, while reaction with benzoyl chloride would produce the benzamide (B126) derivative. The general mechanism involves the nucleophilic attack of the aniline nitrogen on the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride). These N-acylated products often exhibit different solubility, crystallinity, and biological activity profiles compared to the parent aniline.

Table 1: Representative Acylation and Benzoylation Reactions

| Acylating Agent | Product Structure | Product Name |

| Acetyl chloride | N-(3-((R)-2-methylpyrrolidin-1-yl)phenyl)acetamide | |

| Benzoyl chloride | N-(3-((R)-2-methylpyrrolidin-1-yl)phenyl)benzamide |

Note: This table represents expected products based on general chemical principles of aniline acylation.

Alkylation Reactions Leading to Secondary and Tertiary Amines

The nitrogen atom of the aniline moiety can also be alkylated to form secondary and tertiary amines. However, direct alkylation of primary anilines with alkyl halides can be challenging to control and often leads to a mixture of mono-, di-, and even quaternary ammonium (B1175870) salts. To achieve selective mono-alkylation, reductive amination is a more commonly employed and efficient method. This involves the reaction of the aniline with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ with a reducing agent like sodium borohydride (B1222165) to the desired secondary amine.

To synthesize tertiary amines, the process can be repeated with another equivalent of an aldehyde or ketone, or the secondary amine can be further alkylated. The choice of reaction conditions and reagents is crucial for controlling the degree of alkylation.

Table 2: Potential Products from Alkylation Reactions

| Alkylating Method | Reagents | Product Type |

| Direct Alkylation | Methyl iodide | Mixture of secondary, tertiary amines, and quaternary salt |

| Reductive Amination | Formaldehyde, Sodium borohydride | Secondary amine (N-methyl derivative) |

| Reductive Amination | Acetone, Sodium borohydride | Secondary amine (N-isopropyl derivative) |

Note: This table illustrates potential outcomes of alkylation reactions.

Formation of Sulfonamide Derivatives

Reacting this compound with sulfonyl chlorides in the presence of a base leads to the formation of sulfonamide derivatives. cbijournal.com This reaction, known as sulfonylation, is a robust method for creating a stable linkage between the aniline nitrogen and a sulfonyl group. cbijournal.com Aryl sulfonyl chlorides, such as p-toluenesulfonyl chloride (tosyl chloride) or benzenesulfonyl chloride, are commonly used reagents.

The resulting sulfonamides are important in medicinal chemistry as they are found in a wide array of therapeutic agents. nih.gov The sulfonamide linkage is generally stable to hydrolysis and can act as a hydrogen bond donor and acceptor, influencing the binding of the molecule to biological targets. nih.gov The synthesis is typically performed in a suitable solvent like dichloromethane (B109758) or pyridine, with the latter often serving as both the solvent and the base. cbijournal.com

Reactions with Carbonyl Compounds for Imine and Enamine Formation

The primary aniline group of this compound can react with aldehydes and ketones to form imines, also known as Schiff bases. jackwestin.com This condensation reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. jackwestin.com The formation of imines is a reversible process. researchgate.net

These imine derivatives can be valuable synthetic intermediates. For example, they can be reduced to secondary amines, as mentioned in the alkylation section, or they can be subjected to nucleophilic attack at the imine carbon. The specific aldehyde or ketone used will determine the structure of the resulting imine.

Analytical Applications for Enantiomeric Purity Determination

The chiral nature of this compound, owing to the stereocenter in the 2-methylpyrrolidine (B1204830) ring, makes it and its derivatives suitable for applications in enantiomeric purity determination.

In the analysis of chiral molecules, a common strategy is to react the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. researchgate.net These diastereomers have different physical properties and can be separated using achiral chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). researchgate.netnih.gov

While there is no specific literature detailing this compound as a commercial CDA, a chiral amine with its structural features could theoretically be used for the resolution of racemic carboxylic acids. The amine would react with the carboxylic acids to form diastereomeric amides, which could then be separated by chromatography. The relative peak areas of the separated diastereomers would correspond to the enantiomeric ratio of the original carboxylic acid mixture.

Conversely, the enantiomeric purity of this compound itself can be determined by reacting it with a known chiral derivatizing agent, such as Mosher's acid chloride or Marfey's reagent, to form diastereomers that can be resolved chromatographically. nih.gov The choice of the derivatizing agent and the chromatographic conditions are critical for achieving good separation and accurate quantification of the enantiomers. nih.gov

Advanced Research Directions and Future Perspectives for R 3 2 Methylpyrrolidin 1 Yl Aniline

Development of Novel Catalytic Systems Utilizing the Chiral Pyrrolidine-Aniline Scaffold

The chiral pyrrolidine (B122466) ring is a cornerstone of modern asymmetric organocatalysis, famously exemplified by proline and its derivatives. mdpi.comunibo.itnih.gov The fusion of this privileged scaffold with an aniline (B41778) moiety in (R)-3-(2-Methylpyrrolidin-1-YL)aniline presents a compelling platform for the design of novel catalysts for asymmetric transformations. The aniline group provides a versatile handle for coordination to metal centers or for modification into hydrogen-bond-donating groups, creating potential for both organometallic and organocatalytic applications.

Future research is likely to focus on leveraging this structure to develop bespoke ligands for transition metal catalysis. The nitrogen atoms of the pyrrolidine and aniline groups can act as a bidentate ligand, chelating to metal centers such as iron, gold, or copper. For instance, chiral PNNP ligands incorporating a pyrrolidine backbone have been successfully applied in the iron-catalyzed asymmetric transfer hydrogenation of ketones, achieving high conversions and enantioselectivities up to 97% ee. researchgate.net Similarly, gold(I) complexes with ligands featuring a C2-symmetric pyrrolidine have been developed for enantioselective intramolecular cycloadditions and atroposelective synthesis. nih.govacs.org These precedents suggest that catalysts derived from this compound could be highly effective in a range of transformations, including reductions, cross-couplings, and cyclizations.

Table 1: Performance of Chiral Pyrrolidine-Based Ligands in Asymmetric Catalysis Illustrative examples of catalytic systems sharing structural motifs with the pyrrolidine-aniline scaffold.

| Catalyst/Ligand Type | Metal Center | Reaction Type | Substrate Scope | Achieved Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|

| PNNP Ligand | Iron (Fe) | Asymmetric Transfer Hydrogenation | Ketones | Up to 97% | researchgate.net |

| JohnPhos-type Ligand | Gold (Au) | Intramolecular [4+2] Cycloaddition | Arylalkynes with alkenes | High | nih.govacs.org |

| (R,R)-QuinoxP* | Nickel (Ni) | Asymmetric Hydrogenation | γ-ketoacids | High | mdpi.com |

| Pyrrolidine-based Organocatalyst | N/A | Michael Addition | Aldehydes to nitroalkenes | High | unibo.it |

Beyond metal catalysis, the aniline amine can be transformed into other functional groups, such as thioureas or sulfonamides, to create bifunctional organocatalysts. These catalysts can activate substrates through a combination of covalent (enamine/iminium) and non-covalent (hydrogen bonding) interactions, enabling highly controlled stereoselective reactions. unibo.it The exploration of this compound as a precursor for a new library of such catalysts is a promising avenue for discovering novel and efficient asymmetric transformations.

Integration into Flow Chemistry and Sustainable Synthesis Methodologies

The principles of green chemistry and the demand for more efficient and safer chemical manufacturing have propelled the adoption of continuous flow technologies. durham.ac.uk These systems offer significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety profiles, and the potential for automation and scalability. nih.govrsc.org The synthesis and application of chiral compounds, particularly active pharmaceutical ingredients (APIs), are areas where flow chemistry is making a substantial impact. nih.govrsc.org

Future research will likely focus on developing a continuous flow synthesis for this compound and related chiral pyrrolidines. A rapid and scalable continuous flow protocol for establishing an α-chiral pyrrolidine library has already been demonstrated, achieving high yields and superior diastereocontrol within seconds of residence time. rsc.org A similar approach could provide rapid, cost-efficient, and scalable access to the target compound.

Table 2: Synthesis of Chiral Heterocycles via Continuous Flow Protocols Examples demonstrating the efficiency of flow chemistry for related chiral scaffolds.

| Target Scaffold | Reaction Type | Residence Time | Yield | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|---|

| α-Chiral Pyrrolidines | Diastereoselective Addition | 150 seconds | Up to 87% | >95:5 | rsc.org |

| α-Chiral Piperidines | Grignard Addition to Imine | Minutes | >80% | >90:10 | nih.govorganic-chemistry.org |

Furthermore, this compound can be utilized as a key building block in multi-step flow syntheses of more complex molecules. thieme-connect.de By immobilizing reagents or catalysts on solid supports or within monolith reactors, complex sequences involving the introduction of the chiral pyrrolidinyl-aniline moiety can be telescoped into a single, uninterrupted process. durham.ac.uk This approach minimizes manual handling, reduces waste, and allows for the on-demand production of valuable chiral compounds, aligning with the goals of sustainable and modern chemical synthesis.

Potential Applications in Advanced Materials Science, including Chiral Separations and Polymerization Initiatives

The unique combination of chirality and a polymerizable aniline group makes this compound a highly attractive monomer for the field of advanced materials science.

Chiral Separations: The separation of enantiomers is critical in the pharmaceutical industry. Chiral materials can be used as chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) or as chiral selectors. The pyrrolidine scaffold of this compound can serve as a chiral recognition site. One future perspective involves its incorporation into a polymer matrix to create a novel CSP. Polyaniline-based materials are particularly interesting for this purpose due to their environmental stability and tunable properties. springerprofessional.deresearchgate.net By using this compound as a monomer, an intrinsically chiral polymer can be synthesized, potentially offering robust and highly selective materials for enantiomeric separations. uow.edu.augoogle.com

Polymerization Initiatives: Polyaniline is one of the most studied conducting polymers due to its unique electronic properties, environmental stability, and simple acid-base doping/dedoping mechanism. youtube.comnih.gov Introducing chirality into the polyaniline backbone can lead to materials with fascinating chiroptical properties and applications in circularly polarized electroluminescence, chiral electrodes for asymmetric synthesis, and enantioselective sensors. springerprofessional.deresearchgate.netuow.edu.au

Currently, chiral polyanilines are often produced by polymerizing aniline in the presence of a chiral acid dopant, which imparts a helical structure to the polymer chain. springerprofessional.de A more advanced and robust approach would be the direct polymerization of a chiral aniline monomer. This compound is an ideal candidate for this purpose. Its polymerization would yield a polyaniline derivative with inherent, covalently bonded chirality, independent of dopants. Such materials could exhibit more stable chiral conformations and unique properties. Research into the oxidative polymerization of this and related chiral aniline derivatives could open new frontiers in the development of functional organic materials. rsc.orgrsc.org These chiral conducting polymers could find use in advanced electronics, spintronics, and sensor technology.

Q & A

Q. Table 1: Key Analytical Techniques for Structural Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.